molecular formula C15H13NOS B3025905 2-Phenethyl-1,2-benzisothiazol-3(2H)-one CAS No. 2514-37-6

2-Phenethyl-1,2-benzisothiazol-3(2H)-one

Cat. No. B3025905
CAS RN: 2514-37-6
M. Wt: 255.3 g/mol
InChI Key: VUMUTUGUKRGYGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenethyl-1,2-benzisothiazol-3(2H)-one (PBZT) is a heterocyclic compound that has a wide range of applications in the fields of science and technology. It is a colorless crystalline solid that is insoluble in water, but is soluble in organic solvents. PBZT is widely used in the synthesis of various organic molecules and is also used in various applications such as pharmaceuticals, agrochemicals, and biocides.

Scientific Research Applications

Heterocyclic Compounds and Their Applications

  • Triazole Derivatives : Triazoles have been studied extensively for their diverse biological activities. They present structural variations with the same numbers of carbon and nitrogen atoms, making them significant for new drug development. Recent patents between 2008 and 2011 have emphasized triazole derivatives with properties like anti-inflammatory, antimicrobial, and antitumoral activities, among others (Ferreira et al., 2013).

  • Benzene-1,3,5-tricarboxamide (BTAs) : BTAs are significant in various scientific disciplines due to their simple structure and versatile applications, ranging from nanotechnology to polymer processing and biomedical applications. Their self-assembly into one-dimensional, nanometer-sized rod-like structures is particularly noteworthy (Cantekin et al., 2012).

  • 2,3-Benzodiazepine-related Compounds : These compounds have been synthesized over the past 30 years, presenting a significant class of biologically active compounds. They are being investigated for their potential against diseases with no current remedies, such as certain types of cancer and infections caused by multiresistant pathogens (Földesi et al., 2018).

  • Polyphenols : Polyphenols are a major class of natural phytochemicals studied for their health benefits against various human diseases. They are recognized for their potential in reducing the risk of chronic diseases like obesity, diabetes, and heart disease (Rasouli et al., 2017).

  • 1,2-Oxazines and 1,2-Benzoxazines : These compounds can be synthesized by the dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines and are important in the synthesis of oxazines, their use as chiral synthons, and general reactions (Sainsbury, 1991).

  • Benzoxazoles Derivatives : Benzoxazoles and their derivatives have important pharmacological activities and properties in material science. Microwave-assisted synthesis techniques have been highlighted for their efficiency and diversity in the synthesis of benzoxazoles derivatives (Özil & Menteşe, 2020).

properties

IUPAC Name

2-(2-phenylethyl)-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NOS/c17-15-13-8-4-5-9-14(13)18-16(15)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMUTUGUKRGYGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenethyl-1,2-benzisothiazol-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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